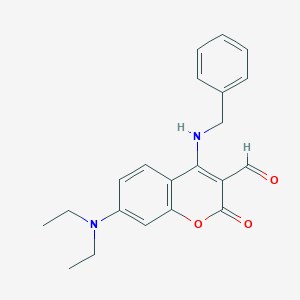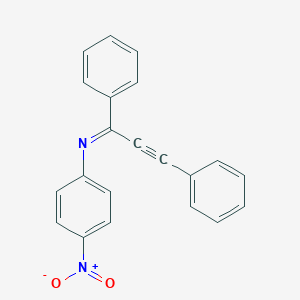![molecular formula C20H28N2O4 B274394 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide, also known as Amantadine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1960s as an antiviral drug, but its mechanism of action was later found to be related to the modulation of neurotransmitters in the brain.
Mecanismo De Acción
The exact mechanism of action of 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide is still not fully understood. However, it is known to modulate the release and uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This modulation is thought to be responsible for the neuroprotective and therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the inhibition of glutamate receptors, and the enhancement of neurogenesis. These effects have been linked to the therapeutic benefits of this compound in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide in lab experiments is its well-established safety profile. It has been used clinically for decades and has a low risk of adverse effects. In addition, this compound is relatively easy to synthesize and has a high purity level. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide. One direction is the development of new formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, the development of new drugs based on the structure of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the modulation of neurotransmitters in the brain, and it has been shown to have various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, its well-established safety profile and ease of synthesis make it a valuable tool for scientific research. There are several future directions for the research on this compound, which may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide involves the reaction of 2-chloro-4-methoxyphenol with 3-hydroxyadamantylamine in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with chloroacetyl chloride to form this compound. This synthesis method has been widely used in the production of this compound for research purposes.
Aplicaciones Científicas De Investigación
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects, improve cognitive function, and alleviate symptoms of Parkinson's disease, multiple sclerosis, and depression. In addition, this compound has been studied for its potential use in the treatment of drug addiction and withdrawal.
Propiedades
Fórmula molecular |
C20H28N2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-[4-[[(3-hydroxy-1-adamantyl)amino]methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H28N2O4/c1-25-17-5-13(2-3-16(17)26-11-18(21)23)10-22-19-6-14-4-15(7-19)9-20(24,8-14)12-19/h2-3,5,14-15,22,24H,4,6-12H2,1H3,(H2,21,23) |
Clave InChI |
HWSAZFPMIIIAMM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)(C3)O)OCC(=O)N |
SMILES canónico |
COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)(C3)O)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)


![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)
![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)


![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)


![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)
![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)